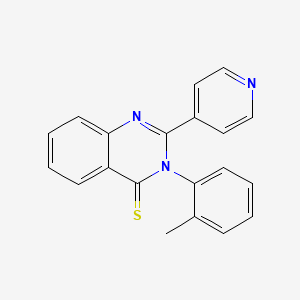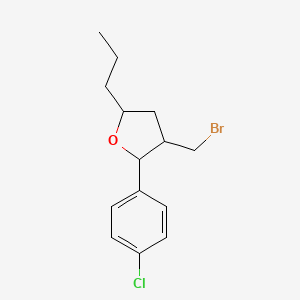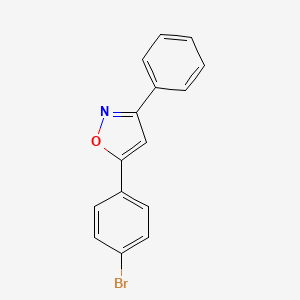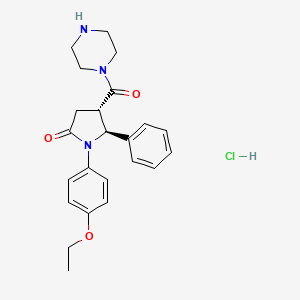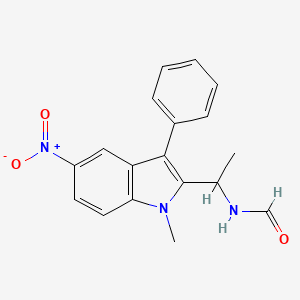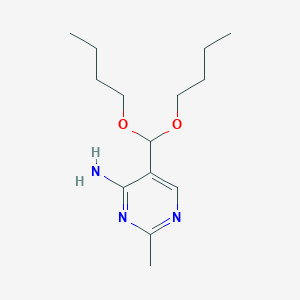
5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Dibutoxymethyl Group: The dibutoxymethyl group can be introduced via an alkylation reaction using dibutyl carbonate and a suitable base.
Methylation: The methyl group at position 2 can be introduced through a methylation reaction using methyl iodide and a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxymethyl)-2-methylpyrimidin-4-amine
- 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine
- 5-(Propoxymethyl)-2-methylpyrimidin-4-amine
Uniqueness
5-(Dibutoxymethyl)-2-methylpyrimidin-4-amine is unique due to the presence of the dibutoxymethyl group, which imparts specific physicochemical properties such as increased lipophilicity and potential for enhanced membrane permeability. This makes it a valuable compound for research in drug development and material science.
Properties
CAS No. |
87647-15-2 |
|---|---|
Molecular Formula |
C14H25N3O2 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
5-(dibutoxymethyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C14H25N3O2/c1-4-6-8-18-14(19-9-7-5-2)12-10-16-11(3)17-13(12)15/h10,14H,4-9H2,1-3H3,(H2,15,16,17) |
InChI Key |
HEPMEJCHTBWKIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C1=CN=C(N=C1N)C)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


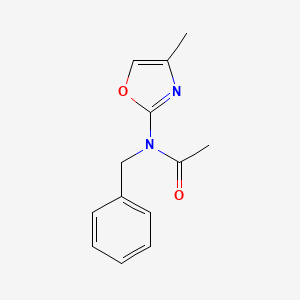
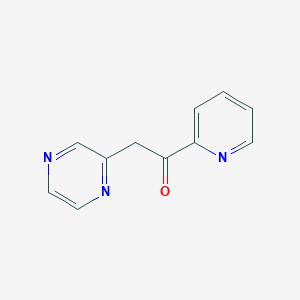
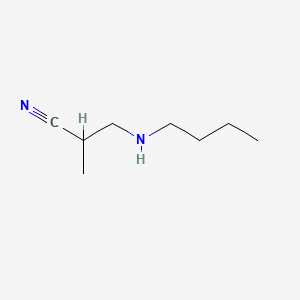
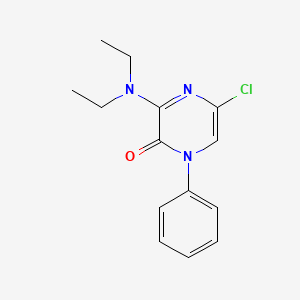
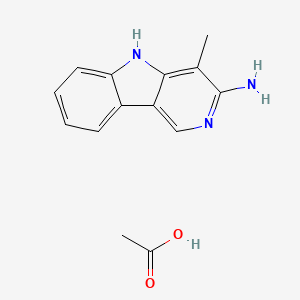
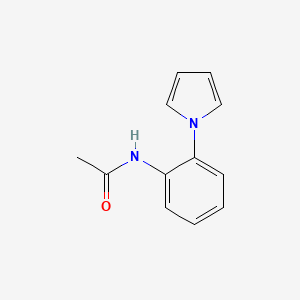
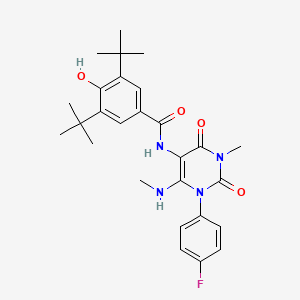
![7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B12909506.png)
